

commercial availability and purity of 4-fluoro-1H-indazol-3-amine

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Compound of Interest

Compound Name: 4-fluoro-1H-indazol-3-amine

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Technical Guide: 4-Fluoro-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-fluoro-1H-indazol-3-amine**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document covers its commercial availability, purity, a detailed plausible synthesis protocol, and its established role as a key building block in the development of kinase inhibitors.

Commercial Availability and Purity

4-Fluoro-1H-indazol-3-amine is readily available from a variety of commercial suppliers. The compound is typically offered in research quantities with purities suitable for most laboratory applications. Below is a summary of representative data from various suppliers.

Supplier	CAS Number	Purity	Available Quantities
AOBChem	404827-78-7	97%	250mg, 500mg, 1g, 5g, 10g, 25g, 100g
ChemScene	404827-78-7	≥98%	Inquire for details
Santa Cruz Biotechnology	404827-78-7	Inquire for details	Inquire for details

Synthesis and Purification

The synthesis of 3-aminoindazoles is a well-established process in organic chemistry. A common and effective method involves the cyclization of a 2-halobenzonitrile with hydrazine. For the synthesis of **4-fluoro-1H-indazol-3-amine**, the logical precursor is 2,6-difluorobenzonitrile. The following experimental protocol is a detailed, plausible method derived from established syntheses of structurally similar compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine.^[1]

Experimental Protocol: Synthesis of 4-Fluoro-1H-indazol-3-amine

Reaction Scheme:

Materials:

- 2,6-Difluorobenzonitrile
- Hydrazine hydrate (80% in water)
- Sodium Acetate (NaOAc)
- 2-Methyltetrahydrofuran (2-MeTHF)
- Methanol (MeOH)
- Water (H₂O)

Procedure:

- **Reaction Setup:** To a Parr reactor or a sealed reaction vessel, add 2,6-difluorobenzonitrile (1.0 eq), sodium acetate (1.2 eq), and 2-Methyltetrahydrofuran (5 volumes).
- **Addition of Hydrazine:** Add hydrazine hydrate (4.0 eq) to the reaction mixture.
- **Reaction:** Seal the vessel and heat the mixture to an internal temperature of 95 °C. Stir the reaction for 18 hours.

- **Work-up:** After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization.
- **Purification (Recrystallization):** The crude solid is triturated with a mixture of methanol and water (e.g., 80:20 v/v) to induce crystallization. The solid product is then collected by filtration, washed with a cold solvent mixture, and dried under vacuum to yield **4-fluoro-1H-indazol-3-amine**.

Characterization

The structure and purity of the synthesized **4-fluoro-1H-indazol-3-amine** can be confirmed by standard analytical techniques, including:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure.
- **Mass Spectrometry (MS):** To confirm the molecular weight of the compound.
- **High-Performance Liquid Chromatography (HPLC):** To determine the purity of the final product.

Role in Drug Discovery and Development

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.

Mechanism of Action as a Kinase Inhibitor

The 3-aminoindazole moiety has been identified as an effective "hinge-binding" fragment.[3] The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the enzyme and is critical for binding ATP. The amino and indazole nitrogen atoms of the 3-aminoindazole scaffold can form key hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, mimicking the interaction of the adenine part of ATP. This binding mode effectively blocks the ATP-binding site and inhibits the kinase's activity.

The fluorine atom at the 4-position of the indazole ring can serve to modulate the electronic properties and binding affinity of the molecule. It can also be a site for further chemical

modification to improve potency, selectivity, and pharmacokinetic properties.

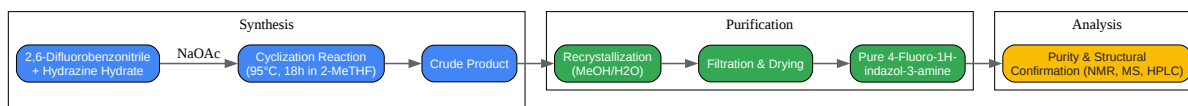
Signaling Pathway Inhibition

While specific biological data for **4-fluoro-1H-indazol-3-amine** is not extensively published, its structural motif is a core component of inhibitors targeting various receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).^{[1][4]} These RTKs are key regulators of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. By inhibiting these kinases, 3-aminoindazole-based drugs can disrupt the signaling pathways that promote cancer cell proliferation and survival.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-fluoro-1H-indazol-3-amine**.

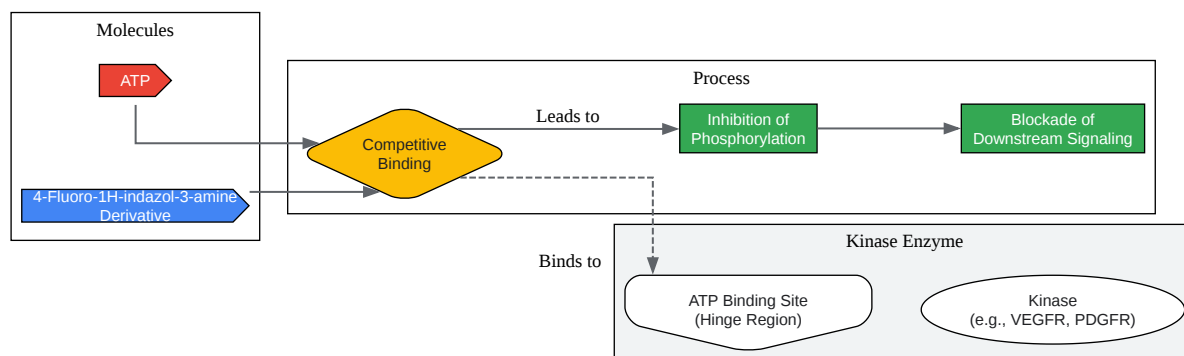


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Caption: Synthetic and purification workflow for **4-fluoro-1H-indazol-3-amine**.

Kinase Inhibition Mechanism

This diagram illustrates the general mechanism by which 3-aminoindazole derivatives inhibit kinase activity by binding to the ATP-binding site.



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Caption: General mechanism of kinase inhibition by 3-aminoindazole derivatives.

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